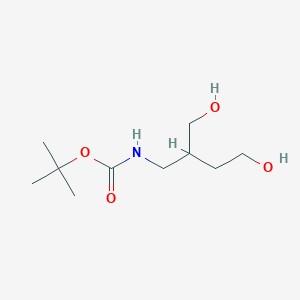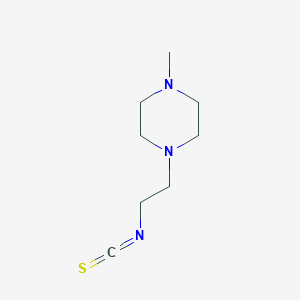
1-(2-Isothiocyanatoethyl)-4-methylpiperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Isothiocyanatoethyl)-4-methylpiperazine is a chemical compound characterized by the presence of an isothiocyanate group attached to an ethyl chain, which is further connected to a methylpiperazine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Isothiocyanatoethyl)-4-methylpiperazine typically involves the reaction of 4-methylpiperazine with 2-isothiocyanatoethyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
化学反应分析
Types of Reactions: 1-(2-Isothiocyanatoethyl)-4-methylpiperazine undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can react with nucleophiles such as amines and alcohols to form thiourea and thiocarbamate derivatives.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, such as water or alcohols.
Polymerization: The isothiocyanate group can initiate polymerization reactions, particularly in the presence of radical initiators.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols.
Solvents: Dichloromethane, chloroform, and ethanol.
Catalysts: Triethylamine, pyridine, and other organic bases.
Major Products Formed:
Thiourea Derivatives: Formed by the reaction with primary amines.
Thiocarbamate Derivatives: Formed by the reaction with alcohols.
Polymers: Formed through radical polymerization.
科学研究应用
1-(2-Isothiocyanatoethyl)-4-methylpiperazine has several applications in scientific research:
作用机制
The mechanism of action of 1-(2-Isothiocyanatoethyl)-4-methylpiperazine involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the modification of their function. The compound can induce oxidative stress and apoptosis in cancer cells by increasing reactive oxygen species levels and depleting glutathione .
相似化合物的比较
Phenethyl Isothiocyanate: Known for its anticancer properties and ability to induce apoptosis.
2-Isothiocyanatoethyl Methacrylate: Used in polymer chemistry for post-polymerization modifications.
(2-Isothiocyanatoethyl)cyclopentane:
Uniqueness: 1-(2-Isothiocyanatoethyl)-4-methylpiperazine stands out due to its unique combination of a piperazine ring and an isothiocyanate group, which imparts distinct chemical reactivity and potential biological activity. Its ability to form stable thiourea and thiocarbamate derivatives makes it valuable in synthetic chemistry and material science .
属性
CAS 编号 |
70825-74-0 |
|---|---|
分子式 |
C8H15N3S |
分子量 |
185.29 g/mol |
IUPAC 名称 |
1-(2-isothiocyanatoethyl)-4-methylpiperazine |
InChI |
InChI=1S/C8H15N3S/c1-10-4-6-11(7-5-10)3-2-9-8-12/h2-7H2,1H3 |
InChI 键 |
QJSGVQKZKZYQQL-UHFFFAOYSA-N |
规范 SMILES |
CN1CCN(CC1)CCN=C=S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


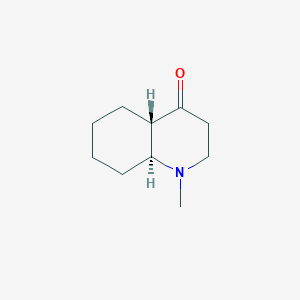
![6-Bromo-2,2-spirocyclopentane-2,3-dihydro-1H-imidazo[4,5-b]pyridine](/img/structure/B13809518.png)
![1-(4-Methylpiperidin-1-yl)-2-[2-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]sulfanylbenzimidazol-1-yl]ethanone](/img/structure/B13809531.png)
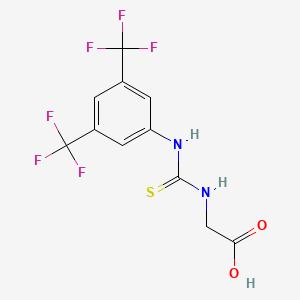
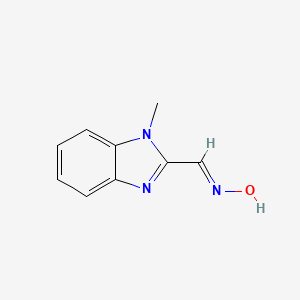
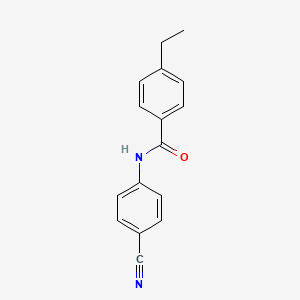
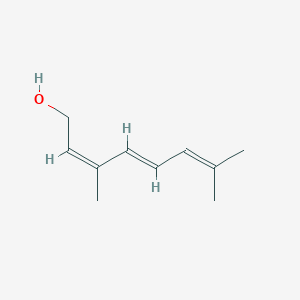

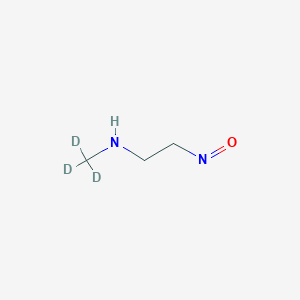
![6-(2-Ethoxyphenyl)-3-methylimidazo[2,1-B]thiazole-5-carboxaldehyde](/img/structure/B13809554.png)
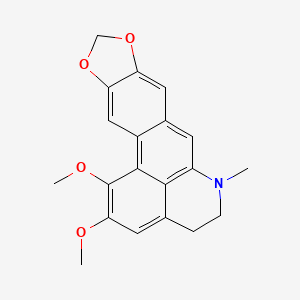
![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(2-ethoxyphenyl)-](/img/structure/B13809568.png)
